N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea
Description
Properties
CAS No. |
918508-87-9 |
|---|---|
Molecular Formula |
C20H15N5O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-pyridin-4-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)5-2-8-22-19)13-3-1-4-15(11-13)25-20(27)24-14-6-9-21-10-7-14/h1-12H,(H,22,23)(H2,21,24,25,27) |
InChI Key |
AVOPMAGNAQFNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=NC=C2)C(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common approach for synthesizing this compound involves a multi-step process that includes:
Formation of the Pyrrolo[2,3-b]pyridine Derivative :
- The initial step typically involves the cyclization of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. This reaction yields substituted pyrrolo[2,3-b]pyridine intermediates, which are crucial for further transformations.
Coupling with Phenyl Isocyanate :
- The pyrrolo derivative can then be reacted with phenyl isocyanate to form the urea linkage. This step is critical as it introduces the urea functional group into the molecule, resulting in the formation of this compound.
Reaction Conditions
The reaction conditions for these transformations are typically optimized for yield and purity:
Temperature : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to facilitate cyclization and coupling.
Solvent : Common solvents include acetic acid and dimethyl sulfoxide (DMSO), which help dissolve reactants and promote reaction kinetics.
Alternative Synthetic Pathways
Recent studies have proposed alternative synthetic routes that may offer improved yields or simpler procedures:
One-Pot Synthesis : Some methodologies suggest a one-pot synthesis approach where all reactants are combined simultaneously. This method reduces the number of purification steps required and can enhance overall efficiency.
Use of Catalysts : Employing transition metal catalysts (e.g., palladium or copper) in cross-coupling reactions has been explored to facilitate the formation of carbon-nitrogen bonds more effectively than traditional methods.
Data Tables
Table 1: Summary of Synthetic Methods for this compound
| Methodology | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|
| Cyclization + Coupling | 2-amino-1,5-diphenyl-pyrrole, phenyl isocyanate | 70-85 | Standard method; requires purification |
| One-Pot Synthesis | All reactants in one vessel | 75 | Reduces steps; efficient |
| Catalytic Cross-Coupling | Transition metal catalysts | 80 | Enhances bond formation |
Table 2: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data (IR/NMR) |
|---|---|---|---|
| N-Pyridin-4-yl-N'-[3-(1H-pyrrolo... | C19H19N5O | 210-215 | IR: 1670 cm⁻¹ (C=O), NMR: δ 11.97 ppm (NH₂) |
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-4-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Pyridin-4-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, making it valuable in cancer research.
Chemical Biology: It serves as a tool compound to study signaling pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Pyridin-4-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with molecular targets such as FGFRs. By binding to the active site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound belongs to a class of urea-linked kinase inhibitors. Below is a comparison with two analogs identified in multi-target kinase inhibitor studies ():
Compound A : N-Phenyl-N'-{4-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl}urea
- Structural Differences :
- Replaces the pyridin-4-yl group with a phenyl ring.
- Incorporates a pyrazole ring instead of the pyrrolopyridine-3-carbonylphenyl system.
- Pyrazole may alter binding kinetics to Aurora A compared to the carbonyl-linked pyrrolopyridine in the primary compound .
Compound B : 4-[3-(4-N-Phenylcarbamylaminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(N-morpholinylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine
- Structural Differences :
- Features a morpholinylmethyl group and an ethyl-substituted pyrazole.
- Lacks the urea linkage but retains the pyrrolopyridine core.
- Functional Implications :
Data Table: Structural and Hypothetical Pharmacological Profiles
| Parameter | Primary Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Urea-linked pyrrolopyridine carbonylphenyl + pyridinyl | Urea-linked pyrazole + phenyl | Pyrrolopyridine + morpholinylmethyl + ethyl-pyrazole |
| Molecular Weight (Da) | ~435 (estimated) | ~420 (estimated) | ~550 (estimated) |
| Key Substituents | Pyridin-4-yl, pyrrolopyridine carbonyl | Phenyl, pyrazole | Morpholinylmethyl, ethyl-pyrazole |
| Hypothetical Solubility | Moderate (polar groups) | Low (phenyl dominance) | High (morpholine contribution) |
| Target Affinity (Aurora A) | Likely strong (π-π stacking + H-bonding) | Moderate (reduced H-bonding potential) | Variable (steric effects from ethyl group) |
Research Findings and Mechanistic Insights
Primary Compound :
The pyrrolopyridine-3-carbonyl group likely engages in hydrogen bonding with kinase catalytic domains, while the pyridin-4-yl group stabilizes the compound in aqueous environments. This dual functionality positions it as a candidate for oral bioavailability in preclinical models.Compound A :
The absence of a polar pyridinyl group may limit cellular uptake, as suggested by analogous urea derivatives. However, its pyrazole core could confer selectivity for STK1 over Aurora A .Compound B : The morpholinylmethyl group improves pharmacokinetic properties, as seen in related kinase inhibitors. However, the ethyl-pyrazole substituent might reduce binding efficiency due to steric clashes in the ATP-binding pocket .
Biological Activity
N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, with a focus on its mechanisms of action, efficacy against specific targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.
In Vitro Studies
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including the target compound, exhibit potent inhibitory activity against FGFRs. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in cell proliferation assays. These findings suggest that this compound may similarly inhibit FGFR activity effectively .
Table 1: IC50 Values of Related Compounds Against FGFRs
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| This compound | TBD | TBD | TBD |
Apoptosis Induction
In vitro experiments have shown that the compound can induce apoptosis in breast cancer cells (4T1 cell line). This was evidenced by increased levels of apoptotic markers and decreased cell viability upon treatment with the compound .
Migration and Invasion Inhibition
The compound also demonstrated significant inhibition of migration and invasion in cancer cell lines. This is crucial as these processes are key contributors to cancer metastasis. The reduction in invasive capability suggests potential utility in preventing cancer spread .
Study on Related Derivatives
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives indicated that modifications to the urea moiety could enhance selectivity and potency against FGFRs. One derivative achieved an IC50 value of 25 nM against FGFR3 while exhibiting low toxicity profiles .
Clinical Implications
The promising biological activities observed in preclinical models suggest that compounds like this compound could advance into clinical trials targeting solid tumors characterized by aberrant FGFR signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
